1-(2-Aminoethoxy)-2-methylcyclohexane
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Overview
Description
1-(2-Aminoethoxy)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethoxy)-2-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-methylcyclohexanol is reacted with sodium hydride to form the corresponding alkoxide.
Step 2: The alkoxide is then treated with 2-chloroethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Aminoethoxy)-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-2-methylcyclohexane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-2-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Aminoethoxy)-3-methylcyclohexane: Similar structure but with the methyl group at a different position on the cyclohexane ring.
1-(2-Aminoethoxy)-2-methylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: 1-(2-Aminoethoxy)-2-methylcyclohexane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the aminoethoxy and methyl groups on the cyclohexane ring provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylcyclohexyl)oxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVJUUVJFWPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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